molecular formula C11H13N3OS2 B10957141 Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo-

Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo-

Cat. No.: B10957141
M. Wt: 267.4 g/mol
InChI Key: KKPRKUAVHKFPLL-UITAMQMPSA-N
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Description

Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core with various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidin-4-one, 3-ethyl-5-(1-ethyl-1H-pyrazol-4-ylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with pyrazole aldehydes. A common method includes:

    Starting Materials: Thiazolidin-4-one and 1-ethyl-1H-pyrazole-4-carbaldehyde.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

    Procedure: The mixture is stirred at room temperature or under reflux conditions until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Systems: Employing more efficient solvent systems or solvent-free conditions.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidin-4-ol derivatives.

    Substitution: Various substituted thiazolidinone or pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Antioxidant: Potential antioxidant activity, useful in reducing oxidative stress.

Medicine

    Anti-inflammatory: Investigated for anti-inflammatory properties.

    Anticancer: Potential anticancer activity through inhibition of specific enzymes or pathways.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use in agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Antimicrobial: Disrupts cell wall synthesis or protein function in microbes.

    Antioxidant: Scavenges free radicals and reduces oxidative damage.

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines.

    Anticancer: Induces apoptosis or inhibits cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2-one: Lacks the thioxo group, different biological activity.

    Pyrazole derivatives: Similar core structure but different substituents, leading to varied activities.

    Thiazolidinediones: Used in diabetes treatment, different mechanism of action.

Uniqueness

    Structural Features: The combination of thiazolidinone and pyrazole moieties with specific substituents.

    Biological Activity: Unique spectrum of biological activities due to the specific structure.

Properties

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H13N3OS2/c1-3-13-7-8(6-12-13)5-9-10(15)14(4-2)11(16)17-9/h5-7H,3-4H2,1-2H3/b9-5-

InChI Key

KKPRKUAVHKFPLL-UITAMQMPSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)CC

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

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